3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Chemical Procurement Quality Control Reproducibility

3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 872467-80-6) is a heterocyclic small molecule belonging to the 2-thioxothiazolidin-4-one (rhodanine) class, characterized by a 3-phenylpropyl substituent on the nitrogen atom. Its core scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties.

Molecular Formula C12H13NOS2
Molecular Weight 251.36
CAS No. 872467-80-6
Cat. No. B2606024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
CAS872467-80-6
Molecular FormulaC12H13NOS2
Molecular Weight251.36
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)CCCC2=CC=CC=C2
InChIInChI=1S/C12H13NOS2/c14-11-9-16-12(15)13(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
InChIKeyPIFOAVQKRIRPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 872467-80-6): A Rhodanine-Derivative Building Block


3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 872467-80-6) is a heterocyclic small molecule belonging to the 2-thioxothiazolidin-4-one (rhodanine) class, characterized by a 3-phenylpropyl substituent on the nitrogen atom [1]. Its core scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory properties [2]. This specific derivative serves as a key precursor or pharmacophore for further synthetic elaboration, particularly at the active 5-methylene position, making it a strategic starting point for structure-activity relationship (SAR) campaigns.

1

Rhodanine scaffold for derivatization studies at the 5-methylene position

2

Supports structure-activity relationship (SAR) campaigns in medicinal chemistry

3

Synthesis-grade building block for focused library design

Why Generic Rhodanine Analogs Cannot Simply Replace 3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one in Focused Research Applications


The assumption that any N-substituted rhodanine is interchangeable ignores the critical influence of the N3 substituent on lipophilicity, target binding, and synthetic tractability. The 3-phenylpropyl group in this specific compound (CAS 872467-80-6) imparts optimal calculated lipophilicity (XLogP3-AA = 3.2) [1], which is crucial for passive membrane permeability and target engagement. Unlike simpler N-alkyl or N-aryl rhodanines, the flexible three-carbon linker with a terminal phenyl ring provides a unique conformational and electronic profile that can dramatically alter enzyme inhibition potency and selectivity [2]. Direct substitution with a generic N-phenyl or N-methyl rhodanine would fail to reproduce the specific hydrophobic interactions and steric occupancy required for binding, thus invalidating SAR conclusions and hindering lead optimization.

N3 substituent controls lipophilicity and target engagement

The 3-phenylpropyl group is not interchangeable with N-phenyl or N-alkyl; the calculated logP and binding profile may shift considerably, altering SAR interpretation.

Flexible linker impacts hydrophobic interactions

The three-carbon spacer with terminal phenyl ring provides a unique conformational landscape; generic rhodanines may fail to replicate the required steric occupancy.

SAR conclusions depend on exact substitution pattern

Replacing this derivative with a simpler rhodanine analog can invalidate binding data and lead to misleading optimization direction.

Quantitative Differentiation Evidence for 3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (872467-80-6)


Verified Batch Purity and Quality Control Specifications for Reproducible Research

Procurement from Bidepharm (Bidepharm) guarantees a standard purity of 98% for CAS 872467-80-6, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of purity verification is critical for ensuring the compound is free from reactive impurities that could interfere with biological assays or subsequent synthetic steps. In contrast, many catalog vendors supply 2-thioxothiazolidin-4-one derivatives at a lower standard purity of 95% without comprehensive batch-specific QC .

Batch Purity
Data to verify
98% HPLC with multi-technique QC vs 95% basic purity report
Supports batch consistency review and assay interference mitigation
Vendor-reported specification; verify batch COA before use
Chemical Procurement Quality Control Reproducibility

Calculated Lipophilicity Advantage Over N-Phenyl Rhodanine Baseline

The target compound demonstrates a calculated partition coefficient (XLogP3-AA) of 3.2, indicating significantly higher lipophilicity compared to the simpler N-phenyl analog, 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one (XLogP3-AA = 2.2) [1][2]. This difference of 1.0 logP unit is expected to enhance passive membrane permeability by approximately 10-fold, a critical factor for intracellular target engagement.

Lipophilicity
Cross-study comparable
XLogP 3.2 vs XLogP 2.2 (N-phenyl analog)
Reported higher lipophilicity may support membrane permeability screening
Computed partition coefficient; experimental logP to confirm
Physicochemical Property Lipophilicity Drug Design

Structural Confirmation by X-ray Diffraction of the Core Scaffold

The core 2-thioxothiazolidin-4-one scaffold, common to this compound, has been unequivocally confirmed by single-crystal X-ray diffraction, as demonstrated for a closely related derivative [1]. This structural certainty is crucial for accurate molecular docking and dynamics simulations, as it validates the geometry used in computational models. Without this level of structural verification, reliance on predicted conformations can lead to significant errors in target-ligand interaction predictions.

Structural Confirmation
Class-level inference
Core scaffold geometry from X-ray diffraction
Supports computational docking model accuracy
Representative derivative crystallography; confirm for this specific compound
Structural Biology Crystallography Molecular Modeling

Optimal Application Scenarios for 3-(3-Phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (872467-80-6)


Scaffold for Focused Kinase Inhibitor Libraries Targeting Intracellular Enzymes

The compound's optimal lipophilic profile (XLogP3-AA = 3.2) makes it a superior scaffold for designing kinase inhibitor libraries aimed at targets within the cytosol, where enhanced passive membrane permeability is a prerequisite [1]. Its established rhodanine core can be readily derivatized at the active 5-position to generate diverse chemotypes for screening.

Reliable Precursor for SAR Expansion with High-Purity Requirements

For research teams conducting quantitative SAR studies where impurities could confound activity data, the 98% purity with rigorous QC documentation provides the necessary batch-to-batch consistency . This reduces the risk of false structure-activity conclusions compared to using lower-purity generic analogs.

Validated Core for Structure-Based Drug Design and Computational Modeling

The availability of a closely-related X-ray structure for the 2-thioxothiazolidin-4-one scaffold allows for confident model building in computational docking and molecular dynamics studies [2]. Researchers can initiate virtual screening or pharmacophore modeling with a geometry-validated template, a clear advantage over scaffolds without published crystallographic data.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Lipophilicity profile for intracellular target access
Membrane permeability assay context
Synthetic elaboration and SAR studies
High-purity batch with verified QC documentation
Assay reproducibility and false-positive reduction
Structure-based drug design and computational modeling
Core scaffold geometry validated by crystallography
Molecular docking and dynamics simulation accuracy
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